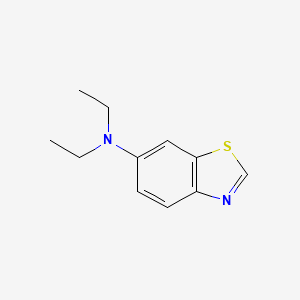

N,N-diethyl-1,3-benzothiazol-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

76007-13-1 |

|---|---|

Molecular Formula |

C11H14N2S |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

N,N-diethyl-1,3-benzothiazol-6-amine |

InChI |

InChI=1S/C11H14N2S/c1-3-13(4-2)9-5-6-10-11(7-9)14-8-12-10/h5-8H,3-4H2,1-2H3 |

InChI Key |

MYAYHEHMOLEOQG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Functionalization of N,n Diethyl 1,3 Benzothiazol 6 Amine Analogs

Established Synthetic Pathways for Substituted Benzothiazole (B30560) Derivatives

The construction of the benzothiazole ring system is a cornerstone of synthesizing N,N-diethyl-1,3-benzothiazol-6-amine analogs. Over the years, several reliable methods have been developed, primarily revolving around condensation and cyclization reactions.

Condensation Reactions of 2-Aminothiophenol (B119425) Derivatives

A prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol or its derivatives with various carbonyl-containing compounds. isca.menih.govnih.gov This approach is widely adopted due to the ready availability of the starting materials and the relatively straightforward reaction conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the benzothiazole ring. iucr.org

Commonly employed carbonyl compounds include:

Carboxylic Acids: The condensation with carboxylic acids often requires a dehydrating agent or a catalyst to facilitate the reaction. nih.govnih.gov Polyphosphoric acid (PPA) has been extensively used as both a catalyst and a solvent in these reactions. nih.gov

Aldehydes: Aromatic and aliphatic aldehydes readily react with 2-aminothiophenol. nih.govresearchgate.net Various catalysts, including mineral acids, Lewis acids, and even green catalysts, have been utilized to improve reaction efficiency. nih.govresearchgate.net For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been shown to be an effective catalytic system. mdpi.com

Acyl Chlorides: The reaction with acyl chlorides is typically rapid and efficient, proceeding through an initial acylation of the amino group of 2-aminothiophenol, followed by cyclization. nih.gov

Nitriles: Copper-catalyzed methods have been developed for the formation of 2-substituted benzothiazoles via the condensation of 2-aminobenzothiols with nitriles. nih.gov

The choice of the condensing partner allows for the introduction of various substituents at the 2-position of the benzothiazole ring, providing a modular approach to a wide range of derivatives.

Cyclization Techniques for Benzothiazole Ring Formation

Beyond the direct condensation of 2-aminothiophenols, several other cyclization strategies are employed to construct the benzothiazole nucleus. These methods often start from precursors that already contain the necessary atoms for the thiazole (B1198619) ring.

One significant approach is the intramolecular cyclization of thioamides . isca.me Thiobenzanilides, for example, can undergo radical cyclization to form benzothiazoles. rsc.org This method is particularly useful for accessing specific substitution patterns on the benzene (B151609) ring. Visible light-driven, intramolecular C-S bond formation of aromatic substrates through the cyclization of thioamide derivatives has also been developed as a greener alternative. isca.me

Another strategy involves the cyclization of ortho-halogenated anilines . For instance, ortho-halothioureas can be cyclized using transition metal catalysts like copper(I) and palladium(II) to yield benzothiazole derivatives. isca.me Similarly, the reaction of ortho-halogenated anilines with reagents like isothiocyanates can lead to the formation of the benzothiazole ring. nih.gov

Strategies for Introducing N,N-Diethylamino Moieties into Benzothiazole Systems

The introduction of the N,N-diethylamino group at the 6-position of the benzothiazole ring is a critical step in the synthesis of the target compound. This can be achieved through various synthetic routes, either by modifying a pre-formed benzothiazole core or by starting with a precursor that already contains the diethylamino functionality.

A common precursor for 6-substituted benzothiazoles is 6-aminobenzothiazole (B108611), which can be synthesized from p-substituted anilines. For example, the reaction of 4-substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine is a well-established method for producing 6-substituted-2-aminobenzothiazoles. nih.gov

N-Alkylation Approaches for Amine Substitution

Direct N-alkylation of a primary amine, such as 6-aminobenzothiazole, with an ethylating agent is a straightforward approach to introduce the diethylamino group. This typically involves the use of ethyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, a significant challenge with direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of a mixture of mono-, di-, and even tri-alkylated products, as well as quaternary ammonium (B1175870) salts. Careful control of reaction conditions, such as stoichiometry, temperature, and the choice of base, is crucial to maximize the yield of the desired N,N-diethyl derivative.

Advanced Synthetic Approaches for Position-Specific Derivatization

To overcome the challenges of direct N-alkylation, alternative strategies for the position-specific introduction of the N,N-diethylamino group have been developed.

One such method is reductive amination . This two-step process involves the reaction of a primary amine (6-aminobenzothiazole) with an aldehyde (acetaldehyde) to form an imine intermediate. The subsequent reduction of the imine, often in the same reaction vessel (a "one-pot" reaction), yields the corresponding secondary amine. Repeating this process will lead to the tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov Reductive amination offers better control over the degree of alkylation compared to direct alkylation with alkyl halides.

An alternative strategy involves starting with a precursor that already contains the N,N-diethylamino group. For example, the synthesis could begin with N,N-diethyl-p-phenylenediamine. chemicalbook.com This diamine can then be converted into a 4-amino-3-mercapto-N,N-diethylaniline derivative, which can subsequently undergo cyclization with a suitable one-carbon synthon to form the benzothiazole ring, directly yielding the desired N,N-diethyl-1,3-benzothiazol-6-amine.

Functionalization and Derivatization Approaches for N,N-diethyl-1,3-benzothiazol-6-amine Analogs

Once N,N-diethyl-1,3-benzothiazol-6-amine is synthesized, it can serve as a versatile platform for further chemical modifications, leading to a wide range of analogs with potentially diverse properties. Functionalization can occur at several positions on the molecule, including the benzothiazole ring and the diethylamino group.

The benzothiazole ring is susceptible to electrophilic aromatic substitution reactions. The electron-donating nature of the N,N-diethylamino group at the 6-position and the nitrogen atom in the thiazole ring will direct incoming electrophiles to specific positions on the benzene ring, likely the positions ortho and para to the activating groups. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be employed to introduce new functional groups onto the aromatic core.

The nitrogen atom of the diethylamino group, with its lone pair of electrons, can also participate in reactions. For instance, it can be involved in the formation of coordination complexes with metal ions.

Furthermore, the entire N,N-diethyl-1,3-benzothiazol-6-amine molecule can be used as a building block in more complex syntheses. For example, it can act as a coupling partner in the synthesis of azo dyes . The diazotization of another aromatic amine followed by coupling with the electron-rich N,N-diethyl-1,3-benzothiazol-6-amine would likely lead to the formation of a highly colored azo compound. nih.gov

The following table summarizes some of the key synthetic reactions discussed:

| Reaction Type | Reactants | Product | Section Reference |

| Condensation | 2-Aminothiophenol, Carboxylic Acid | 2-Substituted Benzothiazole | 2.1.1 |

| Condensation | 2-Aminothiophenol, Aldehyde | 2-Substituted Benzothiazole | 2.1.1 |

| Intramolecular Cyclization | Thiobenzanilide | Benzothiazole | 2.1.2 |

| N-Alkylation | 6-Aminobenzothiazole, Ethyl Halide | N,N-diethyl-1,3-benzothiazol-6-amine | 2.2.1 |

| Reductive Amination | 6-Aminobenzothiazole, Acetaldehyde | N,N-diethyl-1,3-benzothiazol-6-amine | 2.2.2 |

| Electrophilic Substitution | N,N-diethyl-1,3-benzothiazol-6-amine, Electrophile | Substituted N,N-diethyl-1,3-benzothiazol-6-amine | 2.3 |

| Azo Coupling | Diazonium Salt, N,N-diethyl-1,3-benzothiazol-6-amine | Azo Dye Derivative | 2.3 |

Electrophilic Aromatic Substitution Reactions on the Benzothiazole Core

The benzothiazole ring system, particularly when substituted with a strongly activating group such as a diethylamino group at the 6-position, is amenable to electrophilic aromatic substitution. The electron-donating nature of the amino group directs incoming electrophiles primarily to the ortho and para positions relative to itself. In the case of 6-aminobenzothiazole derivatives, this typically corresponds to the 5- and 7-positions of the benzene ring.

One of the well-documented electrophilic aromatic substitution reactions on this scaffold is bromination. Studies on 6-aminobenzothiazole have shown that reaction with bromine can lead to mono- or di-substituted products. For instance, the bromination of 6-aminobenzothiazole has been reported to yield 6-amino-7-bromobenzothiazole (B1276090) and 6-amino-5,7-dibromobenzothiazole. The reaction conditions can be controlled to favor the formation of the desired product.

While specific examples of nitration and sulfonation on N,N-diethyl-1,3-benzothiazol-6-amine are not extensively detailed in the available literature, the general principles of electrophilic aromatic substitution on arylamines can be extrapolated. The amino group is a powerful activating group, making the aromatic ring highly susceptible to nitration and sulfonation. Typically, nitration is carried out using a mixture of nitric acid and sulfuric acid, while sulfonation is achieved with fuming sulfuric acid. It is anticipated that these reactions would also yield substitution products at the 5- and 7-positions.

Friedel-Crafts reactions on arylamines, including N,N-diethyl-1,3-benzothiazol-6-amine, can be more complex. The Lewis acid catalysts (e.g., AlCl₃) required for these reactions can form complexes with the basic amino group, deactivating the ring towards electrophilic attack. This can often be circumvented by protecting the amino group, for example, by converting it to an amide, which is less basic and still directs ortho- and para-substitution. After the Friedel-Crafts reaction, the protecting group can be removed to regenerate the amino functionality.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on 6-Aminobenzothiazole Derivatives

| Reaction | Reagents | Position of Substitution | Product |

| Bromination | Br₂ | 7 | 6-Amino-7-bromobenzothiazole |

| Bromination | Excess Br₂ | 5, 7 | 6-Amino-5,7-dibromobenzothiazole |

Nucleophilic Substitution Reactions at the Amine Moiety

The N,N-diethylamino group at the 6-position of the benzothiazole ring offers opportunities for further functionalization, although direct nucleophilic substitution at the nitrogen atom is less common than reactions involving the aromatic ring. The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine.

One of the primary ways to modify the amine moiety is through acylation and sulfonylation reactions. While the parent N,N-diethyl-1,3-benzothiazol-6-amine is a tertiary amine and cannot be directly acylated or sulfonylated in the traditional sense (as it lacks a proton on the nitrogen), derivatives with a primary or secondary amine at the 6-position are readily functionalized. For instance, 6-aminobenzothiazole can be acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to yield sulfonamides.

The synthesis of N,N-diethyl-1,3-benzothiazol-6-amine itself often proceeds from a precursor such as 6-nitrobenzothiazole. The nitro group can be reduced to a primary amine, which is then subjected to alkylation with ethyl halides to introduce the two ethyl groups.

While direct displacement of one of the ethyl groups from the N,N-diethylamino substituent via a nucleophilic substitution reaction is not a commonly reported transformation for this specific compound, such reactions are known for other N,N-dialkylanilines under specific conditions, often involving harsh reagents or catalytic systems.

Table 2: Functionalization of the 6-Amino Group in Benzothiazole Derivatives

| Reaction Type | Starting Material | Reagents | Functional Group Introduced |

| Acylation | 6-Aminobenzothiazole | Acid Chloride/Anhydride | Amide |

| Sulfonylation | 6-Aminobenzothiazole | Sulfonyl Chloride | Sulfonamide |

| Alkylation | 6-Aminobenzothiazole | Ethyl Halide | Diethylamino |

Synthesis of Hybrid Structures and Conjugates

The versatile reactivity of the N,N-diethyl-1,3-benzothiazol-6-amine scaffold makes it an attractive building block for the synthesis of more complex hybrid molecules and conjugates. These hybrid structures often combine the benzothiazole core with other chemical moieties to create molecules with novel properties.

A common strategy for creating such hybrids involves functionalizing the 6-amino group. For instance, 6-aminobenzothiazole derivatives can be conjugated to amino acids or peptides. This is typically achieved by activating the carboxylic acid of the amino acid or peptide (e.g., using a carbodiimide) and then reacting it with the amino group of the benzothiazole to form an amide bond.

Another approach involves linking the benzothiazole scaffold to other heterocyclic systems or pharmacophores. This can be accomplished through various coupling reactions. For example, the 6-amino group can be converted into a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a range of substituents, or be used in azo coupling reactions to form azo dyes.

Furthermore, hybrid molecules have been synthesized by linking non-steroidal anti-inflammatory drugs (NSAIDs) like profens to the 2-amino group of benzothiazole, suggesting that similar conjugations could be explored at the 6-amino position of N,N-diethyl-1,3-benzothiazol-6-amine. These synthetic strategies open up avenues for the development of novel compounds with tailored biological or material properties.

Table 3: Examples of Hybrid Structures and Conjugates from 6-Aminobenzothiazole Derivatives

| Conjugated Moiety | Linkage Type | Synthetic Method | Potential Application Area |

| Amino Acids/Peptides | Amide | Carbodiimide coupling | Bioconjugation, Drug Delivery |

| Profens (NSAIDs) | Amide | DCC coupling | Medicinal Chemistry |

| Other Heterocycles | Various | Multi-step synthesis | Materials Science, Pharmacology |

Advanced Spectroscopic Characterization of N,n Diethyl 1,3 Benzothiazol 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their electronic environments within N,N-diethyl-1,3-benzothiazol-6-amine and its derivatives can be established.

Chemical Shift Analysis and Structural Elucidation

The ¹H NMR spectrum of N,N-diethyl-1,3-benzothiazol-6-amine and its analogs provides distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the aliphatic protons of the diethylamino group. The aromatic protons typically appear in the downfield region of the spectrum, with their specific chemical shifts influenced by the electronic effects of the substituents on the benzene (B151609) ring. The diethylamino group gives rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group attached to a nitrogen atom.

In the ¹³C NMR spectrum, distinct signals are observed for the carbon atoms of the benzothiazole core, including the carbon atoms of the fused benzene ring and the thiazole (B1198619) ring. The carbon atom at the 2-position of the benzothiazole ring, situated between the nitrogen and sulfur atoms, often appears at a high frequency. nih.gov The carbons of the diethylamino group also show characteristic chemical shifts. The chemical shifts in ¹³C NMR are sensitive to the electronegativity of adjacent atoms; for instance, carbons bonded to nitrogen or oxygen will appear at a higher chemical shift (further downfield). libretexts.org

| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |

| Aromatic-H | 6.5 - 8.0 | Aromatic-C | 110 - 155 |

| -N-CH₂ -CH₃ | ~3.4 (quartet) | C2 (N=C-S) | ~165 - 178 nih.gov |

| -N-CH₂-CH₃ | ~1.2 (triplet) | -N-CH₂ -CH₃ | ~45 |

| -N-CH₂-CH₃ | ~13 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the benzothiazole ring.

Coupling Constant Analysis for Conformational and Configurational Insights

The splitting patterns observed in the ¹H NMR spectrum are a result of spin-spin coupling between adjacent non-equivalent protons. For the diethylamino group, the methylene protons are split into a quartet by the three adjacent methyl protons, and the methyl protons are split into a triplet by the two adjacent methylene protons. The magnitude of the coupling constant (J value), typically around 7 Hz for ethyl groups, confirms the connectivity within this substituent.

In certain substituted aminophenyl benzothiazoles, a downfield shift of the NH proton signal can indicate the presence of intramolecular hydrogen bonding, which suggests a more planar conformation of the molecule. uq.edu.au While N,N-diethyl-1,3-benzothiazol-6-amine lacks an NH proton, analysis of coupling constants in more complex derivatives can provide valuable information about their preferred conformations in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| C=N Stretch (Thiazole) | ~1640 - 1660 researchgate.netresearchgate.net |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

Analysis of Electronic Transitions and Chromophore Characteristics

The UV-Vis absorption spectrum of N,N-diethyl-1,3-benzothiazol-6-amine is dominated by π–π* transitions associated with the extended π-conjugated system of the benzothiazole ring. The diethylamino group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole. This is due to the donation of electron density into the aromatic system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. The absorption peaks for similar benzothiazole derivatives are often attributed to the π–π* transition of the aromatic ring. iucr.org Aromatic imines containing a thiazole ring have been shown to exhibit π–π* and n–π* transitions. nih.gov

Solvent Effects on Absorption Spectra (Solvatochromism)

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is often observed in molecules with a significant change in dipole moment between the ground and excited states. For N,N-diethyl-1,3-benzothiazol-6-amine and related dyes, the absorption spectrum can be sensitive to the solvent environment. mdpi.comresearchgate.net

In polar solvents, compounds with a more polar excited state than the ground state will typically exhibit a bathochromic shift (a shift to longer wavelengths). This is because the polar solvent molecules stabilize the polar excited state more than the less polar ground state, thus lowering the energy required for the electronic transition. Conversely, a hypsochromic (blue) shift may be observed if the ground state is more polar than the excited state. Studies on similar benzothiazole derivatives have shown that they are strongly fluorescent and that their absorption and emission spectra are dependent on the nature of the solvent. researchgate.net

| Solvent | Polarity | Effect on λmax |

| n-Hexane | Non-polar | Reference |

| Dichloromethane | Polar aprotic | Bathochromic shift expected |

| Acetone | Polar aprotic | Bathochromic shift expected |

| Acetonitrile | Polar aprotic | Bathochromic shift expected |

| Methanol | Polar protic | Bathochromic shift expected |

Note: The table shows the expected trend for a molecule whose excited state is more polar than its ground state, which is common for donor-acceptor systems.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of N,N-diethyl-1,3-benzothiazol-6-amine and its derivatives. The electron impact mass spectrometry (EI-MS) of related heterocyclic compounds, such as pyrimidinethiones and thiazolo[3,2-a]pyrimidines, shows that the molecular ion peak is often observed, indicating a degree of stability in the parent molecule. sapub.org For many benzothiazole derivatives, the molecular ion is a prominent feature in the mass spectrum. researchgate.net

The fragmentation of these molecules typically begins with the loss of smaller, stable functional groups, followed by the cleavage of the heterocyclic rings. sapub.org In compounds containing both thiazole and pyrimidine (B1678525) rings, the thiazole ring tends to fragment before the more stable pyrimidine ring. sapub.org For N,N-diethyl-1,3-benzothiazol-6-amine, the fragmentation would likely initiate with the loss of ethyl groups from the diethylamino substituent. Subsequent fragmentation would involve the characteristic cleavage of the benzothiazole core.

Table 1: Plausible Mass Spectrometry Fragmentation for N,N-diethyl-1,3-benzothiazol-6-amine

| Fragment | Description of Loss |

|---|---|

| [M - CH₃]⁺ | Loss of a methyl radical from an ethyl group |

| [M - C₂H₅]⁺ | Loss of an ethyl radical |

| [M - N(C₂H₅)₂]⁺ | Cleavage of the diethylamino group |

Note: This table represents a generalized fragmentation pattern based on the principles of mass spectrometry for similar compounds.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. Studies on various benzothiazole derivatives have revealed detailed insights into their molecular conformation, geometrical parameters, and the nature of intermolecular forces that govern their crystal packing. nih.goviucr.orgmdpi.com

Molecular Conformation and Geometrical Parameters

The bond lengths and angles within the benzothiazole core are consistent with its aromatic character. The specific geometrical parameters can be influenced by the electronic nature of the substituents.

Table 2: Selected Geometrical Parameters for a Representative Benzothiazole Derivative

| Parameter | Value | Reference Compound |

|---|---|---|

| C=N Bond Length | 1.290 (1) Å | N-[(E)-thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine researchgate.net |

| C-S Bond Length (thiazole) | ~1.75 Å | General Benzothiazole Structures |

| C-N-C Bond Angle (imine) | 118.12 (7)° | N-[(E)-thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine researchgate.net |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen bonding is a prevalent interaction in derivatives containing suitable donor and acceptor groups. For example, in the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, O—H···N hydrogen bonds form stepped chains. nih.gov C—H···N and C—H···O interactions also contribute to the formation of a layered structure. nih.goviucr.org

π-π stacking interactions are commonly observed between the aromatic benzothiazole ring systems of adjacent molecules. nih.gov In the crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine, molecules are linked by π–π interactions involving the thiazole rings, with inter-centroid distances ranging from 3.614 (1) to 4.074 (1) Å. nih.gov Similarly, in 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, head-to-tail slipped π-stacking interactions are observed with centroid-to-centroid distances of 3.6507 (7) and 3.6866 (7) Å. nih.gov

Table 3: Summary of Intermolecular Interactions in Benzothiazole Derivatives

| Interaction Type | Example Compound | Description |

|---|---|---|

| Hydrogen Bonding | 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one | O—H···N, C—H···O, and C—H···N interactions forming layered structures. nih.gov |

| (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol | Intramolecular O—H···N hydrogen bond. iucr.org | |

| π-π Stacking | N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine | Interactions between thiazole rings with inter-centroid distances of 3.614 (1)–4.074 (1) Å. nih.gov |

| 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one | Head-to-tail slipped π-stacking with centroid-to-centroid distances of 3.6507 (7) and 3.6866 (7) Å. nih.gov |

Computational Chemistry and Quantum Chemical Investigations on N,n Diethyl 1,3 Benzothiazol 6 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. dntb.gov.ua By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. nih.govacs.org These calculations are fundamental for understanding the intrinsic reactivity of N,N-diethyl-1,3-benzothiazol-6-amine and serve as the basis for more advanced computational analyses, including the study of frontier molecular orbitals and electrostatic potential surfaces.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. scirp.org The HOMO represents the ability to donate an electron, indicating regions susceptible to electrophilic attack, while the LUMO signifies the ability to accept an electron, highlighting sites for nucleophilic attack. scirp.orgacademie-sciences.fr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability. materialsciencejournal.org A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower stability. scirp.org For benzothiazole (B30560) derivatives, DFT calculations are routinely used to determine these parameters, which help in predicting their reactivity and potential biological activity. scirp.orgnih.gov

| Parameter | Description | Significance for N,N-diethyl-1,3-benzothiazol-6-amine |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; a higher value suggests stronger donation. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; a lower value suggests stronger acceptance. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | A smaller gap correlates with higher chemical reactivity and polarizability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. scirp.org The MEP surface displays regions of varying electrostatic potential, which are color-coded to identify sites prone to electrophilic and nucleophilic interactions.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In benzothiazole derivatives, these areas are typically located around heteroatoms like nitrogen and sulfur. scirp.org

Blue Regions : Indicate positive electrostatic potential, electron-deficient, and are favorable for nucleophilic attack. These are often found around hydrogen atoms. scirp.orgnih.gov

For N,N-diethyl-1,3-benzothiazol-6-amine, an MEP map would likely show negative potential around the nitrogen and sulfur atoms of the benzothiazole core and the nitrogen of the diethylamino group, identifying them as key sites for intermolecular interactions.

DFT calculations can accurately predict various spectroscopic properties, including infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The theoretical spectra generated from these calculations can be compared with experimental data to confirm the molecule's structure and assign specific spectral peaks to corresponding vibrational modes or atomic nuclei. academie-sciences.fr This correlation between theoretical and experimental data is crucial for the structural elucidation of newly synthesized compounds. researchgate.net For instance, calculated vibrational frequencies for benzothiazole derivatives have shown good agreement with experimental FT-IR and FT-Raman values. academie-sciences.fr

| Functional Group | Typical Calculated Vibrational Frequency (cm-1) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | ~3100-3000 | Stretching |

| Aliphatic C-H (in ethyl groups) | ~2980-2870 | Stretching |

| C=N (in thiazole (B1198619) ring) | ~1630 | Stretching |

| Aromatic C=C | ~1600-1450 | Stretching |

| C-N | ~1350-1250 | Stretching |

| C-S | ~700-600 | Stretching |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govacs.org For a flexible molecule like N,N-diethyl-1,3-benzothiazol-6-amine, which contains rotatable bonds in its diethylamino substituent, MD simulations are essential for exploring its conformational landscape. These simulations provide insights into the molecule's dynamic behavior, stability of different conformers, and interactions with its environment, such as a solvent or a biological receptor. biointerfaceresearch.comnih.gov By analyzing the trajectory of the molecule over time, researchers can identify low-energy, stable conformations that are likely to be biologically relevant.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.govresearchgate.net This method is widely used in drug discovery to screen potential drug candidates and elucidate their mechanism of action at a molecular level. nih.govresearchgate.net

In docking studies involving benzothiazole derivatives, the compound is placed into the active site of a target protein, and its binding mode is scored based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding energy. nih.gov Studies have shown that benzothiazole-based compounds can interact with various biological targets. biointerfaceresearch.comnih.gov Docking simulations for N,N-diethyl-1,3-benzothiazol-6-amine would identify its potential binding poses and key interactions with amino acid residues within a specific protein's active site, providing a rationale for its biological activity.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Acetylcholinesterase nih.gov | -9.613 | Tyr341, Phe295 | Hydrogen Bond |

| Tyr341 | Pi-Sulfur | ||

| Trp286, Tyr337 | Pi-Alkyl | ||

| DHPS Enzyme nih.gov | -7.5 | Arg220 | Hydrogen Bond |

| Lys221, Phe190 | Hydrophobic |

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. dntb.gov.uabenthamscience.com Computational methods play a vital role in establishing SAR by correlating calculated molecular properties with experimental data. For the benzothiazole scaffold, literature suggests that substitutions at the C-2 and C-6 positions of the ring system are particularly important for modulating biological activity. benthamscience.com

In the case of N,N-diethyl-1,3-benzothiazol-6-amine, the diethylamino group at the C-6 position is a key structural feature. SAR investigations would focus on how this group, along with other potential modifications to the benzothiazole core, affects the molecule's electronic properties (e.g., HOMO-LUMO gap, charge distribution) and its binding affinity to specific targets. nih.gov By comparing the computational data and experimental activities of a series of related analogues, a rational basis for designing more potent and selective compounds can be established. academie-sciences.fr

Influence of Electronic Density and Substituents on Molecular Interactions

The electronic density distribution and the nature of substituents on the benzothiazole core are pivotal in determining the molecular interactions of N,N-diethyl-1,3-benzothiazol-6-amine. The diethylamino group at the 6-position of the benzothiazole ring significantly influences the molecule's electronic properties. As an electron-donating group (EDG), the diethylamino substituent increases the electron density of the aromatic ring system through resonance and inductive effects. wikipedia.org This enhanced electron density on the benzothiazole moiety makes it more nucleophilic and prone to engage in electrophilic substitution reactions. wikipedia.org

Substituents on the benzothiazole ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the molecule's reactivity and charge transfer characteristics. mdpi.commdpi.com For instance, electron-donating groups generally raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups tend to lower both HOMO and LUMO energies. mdpi.com The specific placement of substituents is also critical; for example, substitutions at the 2-position of the benzothiazole ring have been shown to significantly affect the electronic structure and reactivity of the molecule. scirp.org

The interplay of these electronic effects governs the non-covalent interactions that N,N-diethyl-1,3-benzothiazol-6-amine can form, such as hydrogen bonding and π-π stacking. The nitrogen atom of the diethylamino group and the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors. The aromatic benzothiazole core can participate in π-π stacking interactions, which are crucial for the stability of molecular complexes. mdpi.com

Computational studies on various benzothiazole derivatives have provided insights into how different substituents impact molecular properties. The table below summarizes the general effects of electron-donating and electron-withdrawing groups on the electronic properties of a benzothiazole system.

| Substituent Type | Effect on Electron Density | Impact on HOMO Energy | Impact on LUMO Energy | General Reactivity Trend |

|---|---|---|---|---|

| Electron-Donating Group (e.g., -NH2, -OR) | Increases | Increases | Increases | More reactive towards electrophiles |

| Electron-Withdrawing Group (e.g., -NO2, -CF3) | Decreases | Decreases | Decreases | Less reactive towards electrophiles |

Pharmacophore Model Development and Validation

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For benzothiazole derivatives, pharmacophore models have been instrumental in designing new compounds with desired therapeutic effects. researchgate.net

The development of a pharmacophore model for a series of benzothiazole analogues typically involves the following steps:

Selection of a training set: A group of molecules with known biological activities is chosen.

Conformational analysis: The possible three-dimensional structures of each molecule in the training set are generated.

Feature identification: Common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are identified.

Model generation: A hypothesis is generated that defines the spatial arrangement of these features necessary for biological activity.

Model validation: The generated model is tested for its ability to predict the activity of a set of molecules not included in the training set (test set).

A study on benzothiazole derivatives as potential p56lck inhibitors led to the development of a six-point pharmacophore model. researchgate.net This model included one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. The model demonstrated a high correlation between experimental and predicted activities, indicating its predictive power. researchgate.net

The table below illustrates a hypothetical pharmacophore model that could be developed for a series of benzothiazole derivatives, highlighting the key features and their typical distances.

| Pharmacophoric Feature | Description | Hypothetical Distance from Aromatic Ring Center (Å) |

|---|---|---|

| Aromatic Ring (AR) | The benzothiazole core | N/A |

| Hydrogen Bond Acceptor (HBA) | Nitrogen or sulfur atom in the thiazole ring | 3.5 - 4.5 |

| Hydrogen Bond Donor (HBD) | A substituent with an available hydrogen atom | 5.0 - 6.0 |

| Hydrophobic Feature (HY) | Alkyl or aryl substituents | 4.0 - 5.5 |

Validation of a pharmacophore model is a critical step to ensure its reliability. This is often achieved through external validation, where the model's predictive capability is assessed using a test set of molecules. A high predictive correlation coefficient between the experimental and predicted activity values of the test set molecules confirms the quality and reliability of the pharmacophore model. researchgate.net Such validated models can then be used in virtual screening campaigns to identify novel and potent molecules.

Excited State Dynamics and Photophysical Properties of N,n Diethyl 1,3 Benzothiazol 6 Amine Analogs

Fluorescence Spectroscopy and Quantum Yield Determinations

Fluorescence spectroscopy is a fundamental tool for characterizing the emissive properties of fluorescent molecules (fluorophores). For benzothiazole (B30560) derivatives, the introduction of an electron-donating group, such as a dialkylamino substituent, typically results in a pronounced intramolecular charge transfer (ICT) character in the excited state. This ICT process is highly sensitive to the molecular structure and the surrounding environment.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For D-π-A systems like N,N-diethyl-1,3-benzothiazol-6-amine analogs, the quantum yield can vary significantly based on the nature of the donor and acceptor groups, the linking π-bridge, and the solvent environment. nih.gov In many push-pull dyes, structural modifications that enhance the ICT character can sometimes lead to a decrease in the fluorescence quantum yield in solution due to the promotion of non-radiative decay pathways. nih.gov However, rigidifying the molecular structure is a known strategy to enhance emission. nih.gov

Research on various benzothiazole-based fluorophores has demonstrated that their quantum yields can range from nearly zero to almost 100%. nih.gov For instance, a series of benzothiazole-difluoroborates showed that the placement of electron-donating (like methoxy) and electron-withdrawing (like trifluoromethyl) groups has a profound and non-intuitive impact on the fluorescence quantum yield. nih.gov The substitution pattern can drastically alter the balance between radiative and non-radiative decay pathways. nih.gov

To illustrate the range of quantum yields observed in related structures, the following table presents data for a selection of benzothiazole derivatives.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Reference |

| Indazole-benzothiadiazole derivative 2 | Dichloromethane | - | 530 | 0.92 | arkat-usa.org |

| Indazole-benzothiadiazole derivative 3 (N-1 methylated) | Dichloromethane | - | 551 | 0.96 | arkat-usa.org |

| Indazole-benzothiadiazole derivative 4 (N-2 methylated) | Dichloromethane | - | 584 | 0.77 | arkat-usa.org |

| Benzothiazole-difluoroborate 7 (push-pull) | Chloroform | ~370 | - | ~1.00 | nih.gov |

| Benzothiazole-difluoroborate 3 (inverted push-pull) | Chloroform | ~350 | - | ~0.00 | nih.gov |

This table is interactive. Data is based on findings for analogous compounds to infer potential properties.

For N,N-diethyl-1,3-benzothiazol-6-amine, it is anticipated that it would exhibit significant fluorescence, with the exact quantum yield being highly dependent on the solvent and the specific electronic coupling between the diethylamino donor and the benzothiazole acceptor.

Investigation of Aggregation-Induced Emission (AIE) Phenomena

Aggregation-caused quenching (ACQ) is a common phenomenon where fluorophores experience reduced emission intensity in the aggregated or solid state. However, a class of molecules known as AIE luminogens (AIEgens) exhibits the opposite behavior: they are weakly fluorescent in dilute solutions but become highly emissive upon aggregation. mdpi.commdpi.com This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. mdpi.com

Benzothiazole derivatives have been successfully incorporated into AIE-active molecules. mdpi.com The planar geometry and potential for strong intermolecular interactions make the benzothiazole moiety a suitable component for designing AIEgens. mdpi.com For example, methoxyquinolone–benzothiazole hybrids have been shown to exhibit significant AIE behavior, with a dramatic increase in emission intensity in solvent mixtures where they aggregate (e.g., THF-water mixtures with high water content). mdpi.com Similarly, phenothiazine-benzothiazole push-pull systems have been investigated for their AIE properties. researchgate.net

The AIE phenomenon in donor-acceptor benzothiazole derivatives is often linked to the formation of nanoaggregates, which can be characterized by techniques like dynamic light scattering (DLS). mdpi.com The transition from a freely rotating state in solution to a restricted state in aggregates is key to activating the fluorescence.

Given the structural features of N,N-diethyl-1,3-benzothiazol-6-amine, which includes a flexible diethylamino group, it is plausible that this compound or its derivatives could exhibit AIE characteristics. The restriction of the rotation of the diethylamino group and other intramolecular motions upon aggregation could lead to a significant enhancement of fluorescence.

| Compound System | Solvent System for Aggregation | Fluorescence Change upon Aggregation | Reference |

| Methoxyquinolone–benzothiazole hybrids | THF-water | Significant increase and red-shift | mdpi.com |

| Bisthienylethene-dipyrimido arkat-usa.orgmdpi.combenzothiazole | THF-water (fw > 70%) | Strong green fluorescence appears | mdpi.com |

| Carbazole-benzothiadiazole derivatives | CH₂Cl₂/hexane or solid state | Enhanced quantum yield (from ~0.1 to ~0.8) | rsc.org |

This table is interactive and showcases AIE behavior in analogous molecular systems.

Time-Resolved Spectroscopy for Excited State Lifetime Analysis

Time-resolved fluorescence spectroscopy provides crucial insights into the dynamics of excited states by measuring the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. The excited-state lifetime is sensitive to both radiative (fluorescence) and non-radiative decay processes.

For push-pull fluorophores like benzothiazole derivatives, the excited-state lifetime can be influenced by factors such as solvent polarity, viscosity, and specific intermolecular interactions. In some cases, benzothiazole derivatives have been found to exhibit unexpectedly long excited-state lifetimes, on the order of nanoseconds to even microseconds. arkat-usa.orgmdpi.com For instance, a study on 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole reported a microsecond-order luminescence lifetime, suggesting the involvement of a triplet excited state due to the heavy atom effect of bromine promoting intersystem crossing. mdpi.com

In other systems, such as indazole-benzothiadiazole push-pull molecules, excited-state lifetimes of around 8-10 nanoseconds have been observed, indicating that non-radiative de-excitation pathways are minimal in those particular structures. arkat-usa.org The fluorescence lifetime, in conjunction with the quantum yield, allows for the calculation of the radiative (kr) and non-radiative (knr) decay rate constants, providing a more complete picture of the excited-state deactivation processes.

| Compound | Solvent | Excited State Lifetime (τ) | Notes | Reference |

| 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole | Solid State | ~9 µs | Indicates phosphorescent nature | mdpi.com |

| Indazole-benzothiadiazole derivative 2 | - | ~10 ns | Low non-radiative de-excitation | arkat-usa.org |

| Indazole-benzothiadiazole derivative 3 | - | ~10 ns | Low non-radiative de-excitation | arkat-usa.org |

| Indazole-benzothiadiazole derivative 4 | - | ~8 ns | Shorter lifetime suggests new non-radiative pathway | arkat-usa.org |

This interactive table presents excited-state lifetime data for related benzothiazole compounds.

Solvatochromic Behavior in Fluorescence Emission

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon is particularly pronounced in D-π-A molecules where the dipole moment changes significantly upon electronic excitation. The stabilization of the more polar excited state in polar solvents leads to a red-shift (bathochromic shift) in the fluorescence emission spectrum. nih.govnih.gov

The N,N-diethylamino group in N,N-diethyl-1,3-benzothiazol-6-amine is a strong electron donor, which would likely lead to a large change in dipole moment upon excitation to the ICT state. Consequently, this compound is expected to exhibit positive solvatochromism, with its fluorescence emission shifting to longer wavelengths as the polarity of the solvent increases. nih.gov

The extent of the solvatochromic shift can be analyzed using models like the Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function. nih.gov Such analysis allows for the estimation of the change in dipole moment between the ground and excited states. nih.gov Studies on various benzothiazole derivatives have confirmed their solvatochromic properties, making them useful as probes for local microenvironment polarity. nih.govjchps.com For example, new photoluminescent 2-phenylbenzothiazole (B1203474) derivatives have been shown to have more polar excited states than their ground states, as revealed by their solvatochromic behavior. nih.gov

The anticipated solvatochromic behavior of N,N-diethyl-1,3-benzothiazol-6-amine makes it a candidate for applications as a fluorescent sensor for solvent polarity or as a probe in biological systems where local polarity can vary.

Advanced Applications and Research Horizons of N,n Diethyl 1,3 Benzothiazol 6 Amine Scaffolds

Applications in Materials Science and Optoelectronics

The unique electronic structure of the benzothiazole (B30560) ring system makes it an excellent building block for functional materials. The introduction of an electron-donating diethylamino group at the 6-position creates a "push-pull" system, which is highly desirable for applications in optics and electronics.

Benzothiazole derivatives are widely recognized for their fluorescent properties. researchgate.net Many serve as core structures for fluorescent probes and dyes due to their high quantum yields, photostability, and sensitivity to the local environment. mdpi.com The fluorescence in these molecules often arises from mechanisms like excited-state intramolecular proton transfer (ESIPT). researchgate.net

Research on related benzothiazole structures has led to the development of dyes for specific analytical purposes. For instance, benzothiazole-based probes have been successfully designed for the selective "turn-on" detection of thiophenols in environmental and biological samples. researchgate.net A closely related analog, N,N-dimethyl-1,3-benzothiazol-6-amine, has been synthesized as part of a series of push-pull derivatives designed to detect β-amyloid plaques, which are hallmarks of Alzheimer's disease. niph.go.jp These dyes typically exhibit weak fluorescence in aqueous solutions but become highly fluorescent upon binding to amyloid aggregates. tandfonline.com This property is critical for high-contrast imaging.

The general principle involves the benzothiazole moiety acting as a fluorophore whose emission properties (wavelength and intensity) can be tuned by modifying its chemical structure. researchgate.net This tunability allows for the creation of a diverse palette of fluorescent materials.

Table 1: Examples of Benzothiazole-Based Fluorescent Probes and Their Properties

| Compound Class | Target Analyte | Fluorescence Mechanism | Key Findings |

|---|---|---|---|

| 2-(2-Hydroxyphenyl)benzothiazole Derivatives | Thiophenols | ESIPT-based "turn-on" fluorescence | High selectivity and sensitivity with a low detection limit (3.3 ppb). researchgate.net |

| Thioflavin T (ThT) Analogs | Amyloid Fibrils | Binding-induced fluorescence enhancement | Weakly fluorescent in solution, highly fluorescent when bound to amyloid aggregates. tandfonline.com |

The "push-pull" electronic architecture of N,N-diethyl-1,3-benzothiazol-6-amine scaffolds makes them promising candidates for use in photoelectric devices and chemical sensors. The electron-donating diethylamino group "pushes" electron density through the conjugated π-system of the benzothiazole ring, which can be coupled with an electron-withdrawing group to facilitate intramolecular charge transfer (ICT) upon photoexcitation. This property is fundamental to the function of various optoelectronic materials.

Benzothiazole derivatives are key components in the development of chemosensors. These sensors often operate on fluorescence quenching or enhancement upon interaction with a specific analyte. For example, a benzothiazole-based fluorescent sensor has been developed for detecting meat freshness by sensing total volatile basic nitrogen (TVB-N), a marker for protein degradation. researchgate.net The versatility of the benzothiazole core allows for its incorporation into various sensor designs, including gel-based sensors that offer enhanced stability and visual discrimination. researchgate.net

Furthermore, the inherent properties of benzothiazoles make them suitable for electroluminescent devices. mdpi.com While specific research on N,N-diethyl-1,3-benzothiazol-6-amine in this area is not prominent, the general class of benzothiadiazoles (a related heterocycle) is widely used in the construction of Organic Light Emitting Diodes (OLEDs) and solar cells. mdpi.com

Mechanistic Investigations in Biochemical and Cellular Contexts

The benzothiazole scaffold is a cornerstone in the development of biologically active agents due to its ability to interact with various biological targets. researchgate.netekb.eg Its derivatives have been investigated for anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. mdpi.comnih.gov

Benzothiazole derivatives have been shown to bind to and inhibit the function of numerous biological macromolecules. Their planar structure allows them to intercalate into DNA or fit into the active sites of enzymes. tandfonline.com

Enzyme Inhibition: A range of benzothiazole-containing compounds have been identified as potent enzyme inhibitors. For example, certain benzothiazole-6-sulfonamide derivatives act as selective inhibitors of human carbonic anhydrase isoforms, particularly CA VII, which is a target for treating neuropathic pain. semanticscholar.org Other derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. acs.org Molecular docking studies of these inhibitors reveal key interactions with amino acid residues within the enzyme's active site. acs.org More recently, benzothiazole ketone moieties have been incorporated into inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. acs.orgacs.org

Protein Aggregate Binding: As mentioned previously, a significant area of research involves the interaction of benzothiazole derivatives with amyloid-β (Aβ) plaques and tau protein aggregates, which are pathological hallmarks of Alzheimer's disease. niph.go.jptandfonline.com Compounds like Thioflavin T (ThT) and its analogs, which contain a benzothiazole core, are the "gold standard" for detecting these fibrils. nih.gov The binding mechanism is thought to involve the dye molecule orienting its long axis parallel to that of the amyloid fibril, fitting into hydrophobic pockets within the cross-β sheet structure. tandfonline.com This interaction restricts the rotation of the dye's molecular components, leading to a dramatic increase in fluorescence quantum yield. niph.go.jp Novel benzothiazole derivatives continue to be developed as imaging agents for detecting Aβ plaques in the brain using techniques like Positron Emission Tomography (PET). acs.org

Table 2: Benzothiazole Derivatives and Their Biological Targets

| Derivative Class | Biological Target | Type of Interaction | Therapeutic Potential |

|---|---|---|---|

| Benzothiazole-6-sulfonamides | Carbonic Anhydrase (CA) II & VII | Active site inhibition | Neuropathic pain. semanticscholar.org |

| Benzothiazole-amino acid conjugates | Acetylcholinesterase (AChE) | Active site inhibition | Alzheimer's disease. acs.org |

| Benzothiazole ketone moieties | SARS-CoV-2 Main Protease (Mpro) | Covalent/non-covalent inhibition | COVID-19. acs.orgacs.org |

By interacting with key biological targets, benzothiazole derivatives can modulate a variety of cellular processes, making them attractive candidates for drug development, particularly in oncology.

A primary mechanism through which many anticancer benzothiazole compounds exert their effect is the induction of apoptosis, or programmed cell death. nih.govnih.gov Apoptosis is a tightly regulated process involving a cascade of specific proteins, such as caspases. scispace.com

Cell Signaling and Apoptosis: One novel benzothiazole derivative, PB11, was shown to be highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM. nih.gov This compound induced classic apoptotic features like DNA fragmentation and nuclear condensation. Mechanistic studies revealed that PB11 treatment led to the upregulation of caspase-3 and cytochrome c, while downregulating key proteins in the pro-survival PI3K/AKT signaling pathway. nih.gov This suggests that the compound induces apoptosis by suppressing this critical cell survival pathway. Another study found that a different benzothiazole derivative inhibited both the AKT and ERK signaling pathways in cancer cells. nih.gov

Gene Expression and Cell Cycle: The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, such as DNA damage from chemotherapeutic agents. scispace.com While direct modulation of gene expression by N,N-diethyl-1,3-benzothiazol-6-amine has not been specifically reported, the induction of apoptosis by related compounds is often linked to the activation of p53-dependent pathways, leading to the expression of pro-apoptotic genes. Furthermore, some benzothiazole derivatives have been shown to arrest the cell cycle, preventing cancer cells from proliferating. nih.gov

Conclusions and Future Research Directions

Summary of Key Research Advancements in N,N-diethyl-1,3-benzothiazol-6-amine Chemistry

Direct research advancements focusing exclusively on N,N-diethyl-1,3-benzothiazol-6-amine are not extensively documented in current literature. However, significant progress in the synthesis and understanding of the parent 6-aminobenzothiazole (B108611) scaffold provides a solid foundation. Key advancements can be summarized by inference:

Synthesis of the Core Scaffold : The primary methods for synthesizing the benzothiazole (B30560) core are well-established. The most common route involves the condensation of a p-substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine to form a 2-aminobenzothiazole (B30445) derivative. For the 6-amino scaffold, this typically starts from a p-phenylenediamine (B122844) derivative. Another major pathway is the cyclization of 2-aminothiophenol (B119425) with various reagents. nih.govekb.eg

Functionalization of the 6-Amino Group : The synthesis of N,N-diethyl-1,3-benzothiazol-6-amine would logically proceed from the parent 6-aminobenzothiazole. Standard N-alkylation techniques, such as reaction with ethyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a suitable base, are the presumed and most straightforward methods for introducing the diethyl moiety. Research on related 6-N-substituted aminobenzothiazoles has been conducted, primarily exploring their biological activities, which supports the feasibility of such synthetic modifications. nih.gov

Role as a Chemical Intermediate : The broader class of 6-aminobenzothiazole derivatives serves as crucial intermediates in the synthesis of more complex molecules. They are used to create compounds with a range of biological activities, including anticancer and anticonvulsant properties, by functionalizing the amino group. nih.govbenthamdirect.comnih.gov It is from this context that the potential of N,N-diethyl-1,3-benzothiazol-6-amine as a specialized building block is derived.

While specific data tables for N,N-diethyl-1,3-benzothiazol-6-amine are scarce due to the lack of dedicated studies, the properties of the parent compounds are well-characterized.

Table 1: Foundational Benzothiazole Scaffolds

| Compound Name | Molecular Formula | Key Synthetic Precursor(s) | Primary Application Area |

|---|---|---|---|

| Benzothiazole | C₇H₅NS | 2-Aminothiophenol | Core structure for derivatives |

| 2-Aminobenzothiazole | C₇H₆N₂S | p-Substituted anilines, Thiocyanates | Pharmaceutical synthesis |

Unexplored Avenues in Synthetic Chemistry and Functionalization

The chemistry of N,N-diethyl-1,3-benzothiazol-6-amine offers numerous unexplored avenues for synthetic chemists. The interplay between the electron-rich diethylamino group and the benzothiazole ring system opens up possibilities for novel functionalization strategies.

Electrophilic Aromatic Substitution : The N,N-diethylamino group is a strong activating group and is ortho-, para-directing. Given that the para position (C-3 of the aniline ring, which is part of the fused thiazole) is blocked, electrophilic substitution would be directed to the positions ortho to the amino group, namely C-5 and C-7. Exploring reactions such as halogenation, nitration, and Friedel-Crafts acylation could yield a variety of novel derivatives. The precise regioselectivity and reaction conditions for these transformations remain an uninvestigated area.

Functionalization of the C-2 Position : The C-2 position of the benzothiazole ring is a key site for modification. While the parent compound is unsubstituted at this position, developing methods to introduce functionality would be highly valuable. This could involve direct C-H activation/functionalization or a multi-step sequence starting from 2-aminothiophenol derivatives to build a substituted benzothiazole ring. Palladium-catalyzed cross-coupling reactions could be employed if a handle, such as a halogen, is installed at the C-2 position.

Development of Green Synthetic Protocols : Most traditional benzothiazole syntheses involve harsh reagents or high temperatures. mdpi.comnih.gov A significant opportunity lies in developing greener, more efficient, one-pot syntheses of N,N-diethyl-1,3-benzothiazol-6-amine and its derivatives. This could involve microwave-assisted synthesis, the use of eco-friendly solvents, or novel catalytic systems that offer high atom economy. mdpi.com

Potential for Advanced Spectroscopic and Computational Methodological Integration

A thorough understanding of N,N-diethyl-1,3-benzothiazol-6-amine requires the integration of advanced analytical and theoretical methods.

Advanced Spectroscopic Characterization : While standard techniques like ¹H and ¹³C NMR and IR spectroscopy are fundamental for structural confirmation, a deeper analysis is needed. acs.orgscielo.br

Photophysical Studies : Many benzothiazole derivatives exhibit interesting photophysical properties, including fluorescence. mdpi.com A detailed investigation of the absorption and emission spectra of N,N-diethyl-1,3-benzothiazol-6-amine in various solvents would reveal its potential as a fluorescent probe or dye. Studying solvatochromic effects could provide insight into the electronic structure of its excited states.

2D NMR Techniques : For newly synthesized, more complex derivatives, advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be essential for unambiguous assignment of all proton and carbon signals, confirming connectivity and regiochemistry.

Computational Chemistry : In silico methods are powerful tools for predicting and rationalizing the behavior of molecules.

Density Functional Theory (DFT) : DFT calculations can be used to model the geometry, electronic structure, and spectroscopic properties of the molecule. benthamdirect.comnih.gov Key parameters such as the HOMO-LUMO energy gap, molecular electrostatic potential (MEP) maps, and theoretical NMR shifts can be calculated. This would help predict the most likely sites for electrophilic or nucleophilic attack and rationalize observed spectroscopic data. researchgate.net

Table 2: Proposed Spectroscopic and Computational Research Targets

| Research Area | Technique/Method | Objective | Potential Outcome |

|---|---|---|---|

| Photophysics | UV-Vis & Fluorescence Spectroscopy | Characterize electronic transitions and emission properties. | Identification of solvatochromic behavior; potential as a fluorescent dye. |

| Structural Analysis | 2D NMR (COSY, HMBC) | Unambiguous structure elucidation of new derivatives. | Confirmed regiochemistry of functionalization reactions. |

| Electronic Structure | Density Functional Theory (DFT) | Calculate HOMO/LUMO energies and MEP maps. | Prediction of reactivity, electronic properties, and theoretical spectra. |

Outlook for Novel Functional Material Development and Deeper Mechanistic Understanding

The unique electronic nature of N,N-diethyl-1,3-benzothiazol-6-amine, featuring a strong electron-donating group conjugated to the benzothiazole system, positions it as a promising candidate for various applications in materials science.

Organic Electronics and Photonics : The "push-pull" electronic structure (donor-π-acceptor) is a hallmark of molecules used in organic electronics. The diethylamino group acts as a powerful electron donor ('push'). If an electron-accepting group were to be introduced, particularly at the C-2 position, the resulting molecule could exhibit significant intramolecular charge transfer (ICT). This makes the scaffold highly attractive for:

Non-Linear Optical (NLO) Materials : Molecules with large ICT character often possess high hyperpolarizabilities, a key requirement for NLO applications.

Dyes for Dye-Sensitized Solar Cells (DSSCs) : The compound could serve as a core for organic dyes that absorb light and inject electrons into a semiconductor like TiO₂.

Fluorescent Sensors : The fluorescence of the benzothiazole core could be modulated by the binding of analytes (e.g., metal ions, protons), making it a potential scaffold for chemosensors. mdpi.com

Deeper Mechanistic Understanding : Future research should aim for a fundamental understanding of the structure-property relationships. Investigating the kinetics and mechanisms of the proposed functionalization reactions will be crucial for optimizing synthetic routes. Furthermore, exploring how systematic changes to the N-alkyl substituents (e.g., replacing diethyl with dimethyl or dibutyl) or the substitution pattern on the benzothiazole ring affect the photophysical and electronic properties will provide a deeper mechanistic insight, enabling the rational design of new functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.